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Compound of Interest

Compound Name: Pigment Yellow 138

Cat. No.: B1588180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations in the study of Pigment Yellow 138 (PY138), a high-performance

quinophthalone pigment. While detailed computational studies specifically focused on Pigment
Yellow 138 are not extensively available in public literature, this document synthesizes the

existing data and outlines the established theoretical protocols used for analyzing this and

similar organic pigments.

Introduction to Pigment Yellow 138
Pigment Yellow 138 (CAS No: 30125-47-4, Molecular Formula: C₂₆H₆Cl₈N₂O₄) is a chlorinated

quinophthalone pigment known for its excellent lightfastness, weather resistance, and thermal

stability. These properties make it a valuable colorant in demanding applications such as

automotive coatings, plastics, and high-end industrial paints. Understanding the electronic

structure and photophysical properties of PY138 at a molecular level is crucial for optimizing its

performance and developing new derivatives. Quantum chemical calculations, particularly

those based on Density Functional Theory (DFT), are powerful tools for elucidating these

characteristics.

Tautomerism and Molecular Geometry
A key structural feature of Pigment Yellow 138 is the potential for tautomerism. Computational

studies have been instrumental in determining the most stable tautomeric form.
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Methodology: Solid-state dispersion-corrected DFT calculations have been employed to

investigate the structural properties of PY138.[1]

Software: CASTEP[1]

Functional: BLYP with D3 dispersion correction (BLYP-D3)[1]

Objective: Geometry optimization to find the minimum energy structure and confirm the most

stable tautomer.

Results: Quantum-mechanical calculations reveal that for an isolated molecule, the NH-

tautomer is significantly more stable than the OH-tautomer by approximately 60 kJ/mol.[1] This

stability is attributed to the formation of an intramolecular resonance-assisted N-H···O hydrogen

bond.[1]

The calculations also shed light on the molecule's three-dimensional structure. Due to

intramolecular steric hindrance, the phthalimide group is rotated out of the plane of the

quinoline and indandione moieties by an angle of 57°.[1]

Table 1: Calculated Tautomer Stability and Structural Parameters for Pigment Yellow 138

Parameter Value Reference

Relative Stability (NH vs. OH

tautomer)
~60 kJ/mol more stable [1]

Dihedral Angle (Phthalimide

vs. Quinoline-Indandione

Plane)

57° [1]

Electronic and Spectroscopic Properties
The color and electronic behavior of Pigment Yellow 138 are governed by its frontier

molecular orbitals (HOMO and LUMO) and the electronic transitions between them. While

specific calculated electronic properties for PY138 are not readily available, this section

outlines the standard computational approach and presents typical values for related organic

dyes.
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Experimental Protocols for Electronic and
Spectroscopic Analysis
Geometry Optimization: The first step in calculating electronic properties is to obtain an

accurate molecular geometry. This is typically achieved using DFT.

Software: Gaussian, ORCA, Q-Chem, etc.

Functional: B3LYP, PBE0, or CAM-B3LYP are commonly used for organic dyes as they

provide a good balance of accuracy and computational cost.

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-

311+G(d,p), is generally recommended for converged results.

Solvation Model: To simulate real-world conditions, a solvent continuum model like the

Polarizable Continuum Model (PCM) is often included, specifying a solvent such as

chloroform or THF.

Electronic Properties (HOMO/LUMO): Once the geometry is optimized, the same level of

theory is used to calculate the energies of the molecular orbitals. The energy difference

between the HOMO and LUMO provides the electronic band gap.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is the most common method for

calculating the excited states and simulating the UV-Vis absorption spectrum.

Method: TD-DFT is performed on the optimized ground-state geometry.

Number of States: Typically, the first 10-30 singlet excited states are calculated to cover the

visible and near-UV regions.

Output: The calculation yields excitation energies (which correspond to absorption

wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and

the nature of the electronic transitions (e.g., HOMO -> LUMO).

Expected Quantitative Data
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Based on studies of similar quinophthalone and other organic pigments, the following table

presents expected ranges and types of data from DFT and TD-DFT calculations for Pigment
Yellow 138.

Table 2: Representative Calculated Electronic and Spectroscopic Data for Organic Dyes

Parameter Typical Calculated Value Significance

HOMO Energy -5.0 to -6.5 eV

Relates to the electron-

donating ability of the

molecule.

LUMO Energy -2.0 to -3.5 eV

Relates to the electron-

accepting ability of the

molecule.

HOMO-LUMO Gap 2.0 to 3.5 eV

Correlates with the color and

chemical reactivity of the

pigment.

λmax (Calculated) 430 - 480 nm

Predicted maximum absorption

wavelength, corresponds to

the perceived color.

Oscillator Strength (f) > 0.5

A higher value indicates a

more intense electronic

transition and a stronger color.

Primary Transition HOMO -> LUMO

Often the dominant transition

for the main absorption band in

the visible region.

Note: These are representative values. Actual calculated values for PY138 may vary depending

on the level of theory used.

Experimentally, the maximum absorption wavelength (λmax) for Pigment Yellow 138 in

solution has been reported at 457 nm, with a molar extinction coefficient (ε) of 2.37 x 10⁵

L/mol·cm. A successful TD-DFT calculation would aim to reproduce this λmax value.
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Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of an

organic pigment like Pigment Yellow 138.
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Caption: Workflow for Quantum Chemical Analysis of Pigment Yellow 138.
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Conclusion
Quantum chemical calculations provide invaluable insights into the fundamental properties of

Pigment Yellow 138. DFT methods have successfully determined its most stable tautomeric

form and explained its non-planar molecular geometry. While a comprehensive public dataset

of its calculated electronic and spectroscopic properties is yet to be established, the standard,

robust methodologies of DFT and TD-DFT are well-suited for this purpose. Such calculations

can predict the pigment's color, electronic band gap, and other key parameters, guiding the

rational design of novel pigments with enhanced properties for advanced applications. This

guide serves as a foundational resource for researchers applying computational chemistry to

the study of high-performance organic pigments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Quantum Chemical Calculations for Pigment Yellow
138: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588180#quantum-chemical-calculations-for-
pigment-yellow-138]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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